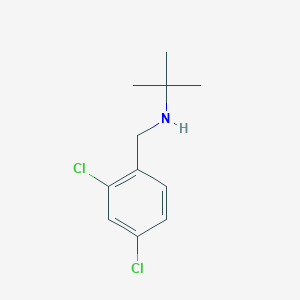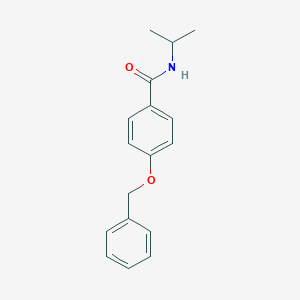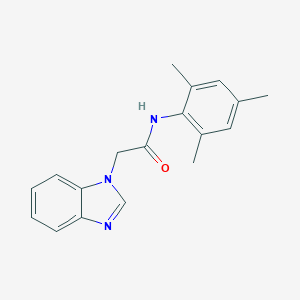
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BVT.948 has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.
作用机制
The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to their growth inhibition and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit neuroprotective properties, with studies showing that it protects neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its specificity towards CAIX. This compound has been found to exhibit high selectivity towards CAIX, with minimal inhibition of other carbonic anhydrase isoforms. This makes this compound a promising candidate for the development of anticancer drugs with minimal side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer this compound in vivo, as it may require the use of organic solvents or other delivery methods.
未来方向
There are several future directions for the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide. One area of research is the development of this compound-based anticancer drugs. Studies have shown that this compound exhibits potent anticancer properties, and its specificity towards CAIX makes it a promising candidate for the development of targeted therapies. Another area of research is the study of this compound in other disease models, such as neurodegenerative diseases. This compound has been found to exhibit neuroprotective properties, and its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
合成方法
The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 2-chloro-5-bromothiophene-3-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography, yielding this compound as a white solid.
科学研究应用
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the field of cancer research, where this compound has been found to exhibit anticancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C12H12BrNO2S2 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
5-bromo-N-(3,5-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-5-9(2)7-10(6-8)14-18(15,16)12-4-3-11(13)17-12/h3-7,14H,1-2H3 |
InChI 键 |
DDLODHYYWBOLLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
规范 SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)





